molecular formula C20H20N2O4S3 B12212441 N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-{(5Z)-4-oxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-2-thioxo-1,3-thiazolidin-3-yl}butanamide

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-{(5Z)-4-oxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-2-thioxo-1,3-thiazolidin-3-yl}butanamide

Cat. No.: B12212441
M. Wt: 448.6 g/mol
InChI Key: QZYOQQIGDDMGQM-FZAQZHIUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-{(5Z)-4-oxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-2-thioxo-1,3-thiazolidin-3-yl}butanamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a dioxido-dihydrothiophene ring, a thioxo-thiazolidinylidene moiety, and a phenylprop-2-en-1-ylidene group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-{(5Z)-4-oxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-2-thioxo-1,3-thiazolidin-3-yl}butanamide typically involves multi-step organic reactions. The process begins with the preparation of the dioxido-dihydrothiophene ring, followed by the introduction of the thioxo-thiazolidinylidene moiety and the phenylprop-2-en-1-ylidene group. Each step requires specific reagents and conditions, such as controlled temperatures, catalysts, and solvents, to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods to accommodate larger quantities. This would require optimization of reaction conditions, such as temperature, pressure, and reaction time, as well as the use of industrial-grade equipment and materials. Additionally, purification techniques like crystallization, distillation, and chromatography would be employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-{(5Z)-4-oxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-2-thioxo-1,3-thiazolidin-3-yl}butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-{(5Z)-4-oxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-2-thioxo-1,3-thiazolidin-3-yl}butanamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and disease treatment.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-{(5Z)-4-oxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-2-thioxo-1,3-thiazolidin-3-yl}butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of microorganisms by interfering with their metabolic processes or induce apoptosis in cancer cells by activating specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-phenylacetamide
  • 2-Chloro-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)acetamide
  • N-(1,1-Dioxido-2,3-dihydrothiophen-3-yl)-2-(naphthalen-2-ylamino)-N-phenylacetamide

Uniqueness

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-{(5Z)-4-oxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-2-thioxo-1,3-thiazolidin-3-yl}butanamide stands out due to its unique combination of functional groups and structural features. This makes it a versatile compound with a wide range of potential applications in various scientific fields. Its ability to undergo multiple types of chemical reactions and its potential biological activities further enhance its value as a research compound.

Properties

Molecular Formula

C20H20N2O4S3

Molecular Weight

448.6 g/mol

IUPAC Name

N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-4-[(5Z)-4-oxo-5-[(E)-3-phenylprop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide

InChI

InChI=1S/C20H20N2O4S3/c23-18(21-16-11-13-29(25,26)14-16)10-5-12-22-19(24)17(28-20(22)27)9-4-8-15-6-2-1-3-7-15/h1-4,6-9,11,13,16H,5,10,12,14H2,(H,21,23)/b8-4+,17-9-

InChI Key

QZYOQQIGDDMGQM-FZAQZHIUSA-N

Isomeric SMILES

C1C(C=CS1(=O)=O)NC(=O)CCCN2C(=O)/C(=C/C=C/C3=CC=CC=C3)/SC2=S

Canonical SMILES

C1C(C=CS1(=O)=O)NC(=O)CCCN2C(=O)C(=CC=CC3=CC=CC=C3)SC2=S

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.